molecular formula C9H10N4OS3 B2556855 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1002041-12-4

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2556855
CAS No.: 1002041-12-4
M. Wt: 286.39
InChI Key: LNIQOLRUTAJNMN-UHFFFAOYSA-N
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Description

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound that features a thiadiazole ring fused with a thiophene ring

Preparation Methods

The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as a reagent.

    Coupling with Thiophene: The final step involves coupling the thiadiazole derivative with a thiophene ring through a urea linkage, typically using phosgene or its derivatives as coupling agents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrothiadiazole derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Electrophilic Reagents: Bromine, nitric acid.

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and halogenated or nitrated thiophenes.

Scientific Research Applications

1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

Mechanism of Action

The mechanism by which 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exerts its effects involves:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea include:

    1-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea: Differing by a methylthio group instead of an ethylthio group.

    1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)urea: Featuring a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS3/c1-2-15-9-13-12-8(17-9)11-7(14)10-6-4-3-5-16-6/h3-5H,2H2,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQOLRUTAJNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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